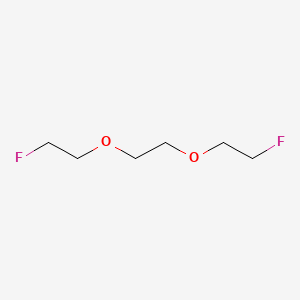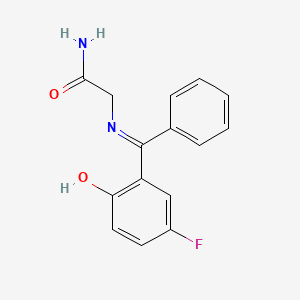
1,2:3,4-Di-O-cyclohexylidene-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2:3,4-Di-O-cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring compound found in various biological systems. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 3,4 positions of the myo-inositol ring. It is commonly used in organic synthesis and has significant applications in various scientific fields .
Méthodes De Préparation
The synthesis of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol typically involves the protection of myo-inositol hydroxyl groups using cyclohexylidene groups. One common method involves the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst such as sulfuric acid-silica (H2SO4-silica). This reaction results in the simultaneous protection of the 1-OH and 2-OH groups, forming the 1,2-O-cyclohexylidene-myo-inositol intermediate. Further reaction with dimethoxycyclohexane leads to the formation of this compound .
Analyse Des Réactions Chimiques
1,2:3,4-Di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol phosphates.
Reduction: Reduction reactions can lead to the formation of deprotected inositol derivatives.
Substitution: The compound can undergo substitution reactions, such as p-toluenesulfonylation, to form various derivatives.
Common reagents used in these reactions include sulfuric acid, dimethoxycyclohexane, and p-toluenesulfonyl chloride. Major products formed from these reactions include inositol phosphates and various protected inositol derivatives .
Applications De Recherche Scientifique
1,2:3,4-Di-O-cyclohexylidene-myo-inositol has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various inositol derivatives and phosphates.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It is employed in the research of diseases such as lithium-induced nephrogenic diabetes insipidus.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol involves its role as a protected form of myo-inositol. The cyclohexylidene groups protect the hydroxyl groups of myo-inositol, allowing for selective reactions at other positions. This protection is crucial for the synthesis of various inositol derivatives and phosphates, which are important in biological signaling pathways .
Comparaison Avec Des Composés Similaires
1,2:3,4-Di-O-cyclohexylidene-myo-inositol can be compared with other similar compounds such as:
1,24,5-Di-O-cyclohexylidene-myo-inositol: This compound has cyclohexylidene groups at different positions and exhibits different reactivity.
1,25,6-Di-O-cyclohexylidene-myo-inositol: Another derivative with cyclohexylidene groups at the 1,2 and 5,6 positions, used in different synthetic applications.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique inositol derivatives .
Propriétés
Formule moléculaire |
C18H28O6 |
|---|---|
Poids moléculaire |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1 |
Clé InChI |
PHAPESVEHHOBEI-UGYDUONOSA-N |
SMILES isomérique |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
SMILES canonique |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)







![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)



